CF3MU-Neu5Ac Sodium Salt

Fluorogenic substrate sensitivity Enzymatic assay detection limit Sialidase substrate comparison

CF3MU-Neu5Ac Sodium Salt (4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid Sodium Salt) is a fluorogenic substrate designed for the detection and kinetic analysis of sialidases (neuraminidases) from viral, bacterial, and eukaryotic sources. It consists of a sialic acid moiety linked to a 4-trifluoromethylumbelliferyl fluorophore, with a molecular weight of 543.38 g/mol and a molecular formula of C₂₁H₂₁F₃NNaO₁₁.

Molecular Formula C21H21F3NNaO11
Molecular Weight 543.4 g/mol
Cat. No. B13846674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCF3MU-Neu5Ac Sodium Salt
Molecular FormulaC21H21F3NNaO11
Molecular Weight543.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+]
InChIInChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1
InChIKeyBTQBNKHNJNDOSZ-KEIUTPEISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CF3MU-Neu5Ac Sodium Salt for High-Sensitivity Sialidase Activity Detection and Fluorometric Assays


CF3MU-Neu5Ac Sodium Salt (4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid Sodium Salt) is a fluorogenic substrate designed for the detection and kinetic analysis of sialidases (neuraminidases) from viral, bacterial, and eukaryotic sources [1]. It consists of a sialic acid moiety linked to a 4-trifluoromethylumbelliferyl fluorophore, with a molecular weight of 543.38 g/mol and a molecular formula of C₂₁H₂₁F₃NNaO₁₁ . Upon enzymatic cleavage by sialidases, the compound releases a highly fluorescent aglycone (4-trifluoromethylumbelliferone), enabling quantitative measurement of enzyme activity via fluorescence spectroscopy [1]. The compound is primarily used as a research reagent in biochemical assays and is supplied as a light yellow to yellow solid with typical purity specifications of 95% .

Why Generic Sialidase Substrates Cannot Substitute for CF3MU-Neu5Ac Sodium Salt in Low-Abundance Enzyme Detection


Generic fluorogenic sialidase substrates such as 4-methylumbelliferyl-N-acetylneuraminic acid (4MU-Neu5Ac; also referred to as MUN or MUNANA) exhibit substantially lower sensitivity and higher detection limits compared to CF3MU-Neu5Ac Sodium Salt [1]. This sensitivity gap renders standard substrates inadequate for detecting poorly expressed eukaryotic sialidases, which typically show low specific activities and are present at levels that fall below the detection threshold of 4MU-based assays [1]. Furthermore, CF3MU-Neu5Ac demonstrates superior performance in in vivo examination of sialidases and in expression cloning applications for recombinant enzyme detection—capabilities that conventional substrates do not reliably support [1]. The trifluoromethyl modification on the umbelliferyl moiety confers enhanced fluorescence properties and reduced pKa of the released fluorophore, enabling detection at lower enzyme concentrations and with greater signal-to-background ratios than methyl-substituted analogs [1]. For laboratories working with trace-level sialidase activity, enzyme-deficient disease models, or low-yield recombinant expression systems, substitution with a generic alternative carries a high risk of false-negative results and assay failure.

Quantitative Performance Evidence for CF3MU-Neu5Ac Sodium Salt Relative to Comparator Substrates


CF3MU-Neu5Ac Enables Detection of Sialidase Activity at Substrate Concentrations Inaccessible to 4MU-Neu5Ac

CF3MU-Neu5Ac Sodium Salt demonstrates markedly lower detection limits than the standard comparator substrate 4-methylumbelliferyl-N-acetylneuraminic acid (4MU-Neu5Ac), enabling measurement of enzyme activity at substrate concentrations where 4MU-Neu5Ac fails to produce detectable signal [1]. This differential sensitivity arises from the electron-withdrawing trifluoromethyl group, which lowers the pKa of the phenolic hydroxyl group of the released fluorophore, shifting its fluorescence excitation and emission properties to more favorable ranges and enhancing quantum yield under assay conditions [1].

Fluorogenic substrate sensitivity Enzymatic assay detection limit Sialidase substrate comparison

Broad-Spectrum Substrate Recognition Across Viral, Bacterial, and Eukaryotic Sialidases Validates CF3MU-Neu5Ac as a Universal Detection Tool

CF3MU-Neu5Ac Sodium Salt is cleaved by all eight sialidases tested from viral, bacterial, and eukaryotic origins, establishing it as a universal substrate for sialidase activity measurement across diverse biological systems [1]. This broad recognition profile contrasts with the more limited applicability of other detection methods and confirms that the trifluoromethyl modification does not sterically hinder enzyme active site access.

Pan-species sialidase activity Cross-kingdom enzyme assay Universal fluorogenic substrate

CF3MU-Neu5Ac Enables Direct In Vivo and In Situ Sialidase Activity Visualization Without Secondary Detection Systems

Unlike conventional sialidase substrates that require secondary amplification steps or are limited to purified enzyme preparations, CF3MU-Neu5Ac Sodium Salt is proven 'perfectly suitable' for in vivo examination of sialidases and for detection of recombinant sialidase via expression cloning [1]. This capability has been demonstrated in practical applications, including the direct visualization of sialidase activity in subgingival plaque samples after only 3 minutes of incubation [2].

In vivo sialidase imaging Fluorometric enzyme detection Expression cloning substrate

Trifluoromethyl Substitution Confers Superior Fluorescence Signal Relative to Methyl-Substituted Analogs

The trifluoromethyl (-CF₃) substituent on the umbelliferyl moiety of CF3MU-Neu5Ac lowers the pKa of the phenolic hydroxyl group of the released fluorophore compared to the methyl (-CH₃) substituent present in 4MU-Neu5Ac [1]. This chemical modification shifts the equilibrium toward the more fluorescent phenolate form under standard assay conditions (typically pH 4.0–5.5 for sialidase assays), resulting in enhanced quantum yield and improved signal-to-background ratios [1].

Fluorophore engineering pKa modification Signal-to-noise optimization

Optimal Application Scenarios for CF3MU-Neu5Ac Sodium Salt Based on Quantified Performance Evidence


Detection and Characterization of Poorly Expressed Eukaryotic Sialidases in Disease Models

CF3MU-Neu5Ac Sodium Salt is the substrate of choice for measuring sialidase activity in eukaryotic systems where enzyme expression levels are low or specific activities are intrinsically poor, such as human tissue samples, cell culture lysates, or genetic disease models involving sialidase deficiency (e.g., sialidosis) [1]. The compound's validated cleavage by human placental sialidase and recombinant trypanosomal enzymes confirms its utility for mammalian and parasitic eukaryotic enzyme studies where 4MU-based substrates typically fail to produce detectable signal [1].

Expression Cloning and Recombinant Sialidase Screening from cDNA Libraries

CF3MU-Neu5Ac Sodium Salt is specifically validated for the detection of recombinant sialidase via expression cloning, enabling direct fluorometric screening of bacterial or eukaryotic expression libraries for sialidase-positive clones [1]. The high sensitivity of the substrate permits identification of clones expressing sialidases with low catalytic activity, which would escape detection using conventional 4MU-Neu5Ac-based screening methods [1].

In Situ Visualization of Sialidase Activity in Complex Biological and Clinical Samples

CF3MU-Neu5Ac Sodium Salt enables direct in vivo examination of sialidases without requiring cell lysis, enzyme purification, or secondary detection systems [1]. This capability has been demonstrated in the direct visualization of sialidase activity in subgingival plaque samples from human subjects, where fluorescence was observable after only 3 minutes of incubation at ambient temperature [2]. This application scenario is particularly valuable for studies of microbial ecology, oral microbiology, and host-pathogen interactions where spatial information about enzyme distribution is required.

Multi-Organism Sialidase Screening in Drug Discovery and Inhibitor Development Programs

CF3MU-Neu5Ac Sodium Salt's demonstrated cleavage by sialidases from viral (influenza virus, Newcastle disease virus), bacterial (Clostridium perfringens, Vibrio cholerae, Arthrobacter ureafaciens), and eukaryotic sources establishes it as a universal substrate for screening sialidase inhibitors across multiple target organisms using a single assay platform [1]. This cross-species recognition simplifies high-throughput screening workflows and enables direct comparison of inhibitor potency across enzyme sources without substrate-specific normalization artifacts [1].

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